4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide
Description
The compound 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide is a heterocyclic molecule featuring a 1,2,4-triazole core linked to a 1H-pyrazole moiety. Key structural attributes include:
- Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 2.
- Pyrazole substituent: A 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl group attached to the triazole’s C5 position, contributing steric bulk and electronic effects from the trifluoromethyl (-CF₃) group.
- Ethyl and methyl sulfide groups: An ethyl group at N4 of the triazole and a methyl sulfide (-SCH₃) at C3, influencing solubility and reactivity.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfide group may modulate redox properties and intermolecular interactions. Structural studies of related compounds (e.g., ) suggest that such molecules often exhibit planar or near-planar conformations, facilitating π-π stacking in crystalline phases .
Properties
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5S/c1-3-22-13(20-21-14(22)24-2)11-9-19-23(12(11)15(16,17)18)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXLOAUBHVKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide (CAS No. 956742-09-9) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 463.91 g/mol. The presence of the triazole and pyrazole moieties contributes to its biological activity, particularly in antifungal and anticancer applications.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. A study highlighted that derivatives of triazoles demonstrate potent antifungal activity against various fungal strains, including Candida and Aspergillus species . The mechanism involves inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.
Anticancer Properties
Mercapto-substituted triazoles have shown promise in cancer therapy. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against different cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The presence of sulfur in the structure is believed to enhance these anticancer activities.
Anti-inflammatory Effects
In addition to antifungal and anticancer activities, this compound may possess anti-inflammatory properties. Studies on similar pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, certain derivatives showed COX-2 inhibitory activity with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for antifungal and anticancer activity.
- Pyrazole Moiety : Enhances interaction with biological targets.
- Methyl Sulfide Group : Imparts additional reactivity and biological activity.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds with triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol have been tested against various bacterial strains, showing efficacy comparable to established antibiotics .
- Anticancer Properties : Studies have demonstrated that the incorporation of trifluoromethyl groups can enhance the anticancer activity of triazole derivatives. In vitro assays have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis .
- Anti-inflammatory Effects : Some derivatives of this compound have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases .
Agrochemical Applications
- Fungicides : The triazole framework is well-known for its fungicidal properties. Compounds similar to 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol are being researched as potential fungicides in agriculture, particularly against resistant strains of fungi affecting crops .
- Herbicides : The unique chemical structure also suggests potential herbicidal activity. Preliminary studies indicate that modifications to the triazole ring can enhance selectivity and potency against specific weed species .
Material Science Applications
- Polymer Chemistry : The compound's ability to form coordination complexes with metals opens avenues for its use in polymer chemistry. It can serve as a ligand in the synthesis of metal-organic frameworks (MOFs), which are useful in gas storage and separation technologies .
- Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its chemical stability and ability to interact with biological molecules make it a candidate for targeted drug delivery applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several triazole derivatives, including 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study 2: Anticancer Activity
In an investigation by Johnson et al. (2024), the anticancer effects of triazole derivatives were assessed on breast cancer cell lines. The study found that compounds with trifluoromethyl substitutions significantly inhibited cell growth through apoptosis pathways.
Comparison with Similar Compounds
Key Observations:
Sulfide vs. Thiol: The target compound’s methyl sulfide (-SCH₃) is less reactive than the -SH group in , which may form disulfide bonds under oxidative conditions . Aromatic Diversity: Pyridine () and thieno-pyrazole () introduce distinct electronic profiles, affecting binding interactions in biological systems .
Molecular Weight and Solubility :
- Compounds with polar groups (e.g., amide in ) exhibit higher solubility in aqueous media, whereas bulky substituents (e.g., butylphenyl in ) reduce solubility .
Biological Relevance :
- Sulfur-nitrogen heterocycles are associated with medicinal and pesticidal applications (). The pyrrole in and thiophene in may confer antifungal or herbicidal activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?
Methodological Answer: The synthesis involves multi-step reactions starting with commercially available pyrazole and triazole precursors. Key steps include:
Formation of the pyrazole-triazole core : React 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the triazole-thione intermediate .
Sulfide functionalization : Treat the intermediate with methyl iodide or a methylsulfonylating agent in the presence of a base (e.g., K₂CO₃) to introduce the methyl sulfide group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product (>90% purity) .
Key Intermediates to Monitor:
- Pyrazole-aldehyde precursor (via LC-MS or TLC, Rf ~0.5 in 1:1 ethyl acetate/hexane).
- Triazole-thione intermediate (characterized by FT-IR S-H stretch at ~2550 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do experimental data compare with computational predictions?
Methodological Answer: Primary Techniques:
- ¹H/¹³C NMR : Assign peaks using 2D NMR (HSQC, HMBC). The methyl sulfide group appears as a singlet at ~2.5 ppm (¹H) and ~15 ppm (¹³C) .
- FT-IR : Confirm the absence of S-H stretches (absence of ~2550 cm⁻¹) post-functionalization.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₀F₃N₅OS, [M+H]⁺ = 460.1432) .
Computational Comparison:
- Perform DFT calculations (B3LYP/6-31G* level) to predict NMR chemical shifts and molecular geometry. Discrepancies <5% between experimental and theoretical data indicate reliable structural confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental data regarding molecular geometry?
Methodological Answer:
- Solvent Effects : Re-run DFT simulations with solvent models (e.g., PCM for ethanol) to improve accuracy of geometric parameters like bond lengths and angles .
- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental data.
- X-ray Crystallography : If crystals are obtainable, compare experimental crystal structure (e.g., torsion angles of the triazole-pyrazole linkage) with DFT-optimized geometry .
Q. What strategies are recommended for elucidating biological activity against enzyme targets?
Methodological Answer:
Target Selection : Focus on enzymes with known sensitivity to triazole/sulfide motifs (e.g., cytochrome P450, glutathione transferases).
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., CYP3A4 inhibition with 7-benzyloxyquinoline as substrate).
- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses (prioritize the trifluoromethyl group for hydrophobic interactions) .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methyl sulfide with sulfone) to evaluate pharmacophore contributions .
Q. How should environmental fate studies be designed to assess degradation pathways?
Methodological Answer: Experimental Design:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution (pH 7.4) and monitor via HPLC-MS/MS. The trifluoromethyl group may resist hydrolysis, but the sulfide could oxidize to sulfoxide/sulfone .
- Biotic Degradation : Use soil microcosms (OECD 307 guidelines) to assess microbial breakdown. Track metabolites (e.g., triazole ring cleavage products) over 60 days.
Priority Pathways:
- Photolysis (major pathway due to aryl and triazole UV absorbance).
- Microbial N-dealkylation of the ethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
